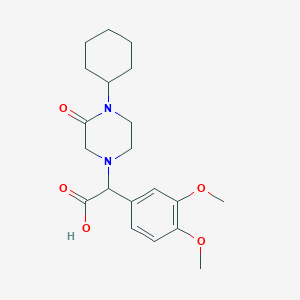![molecular formula C21H16N2O3 B5668691 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide, also known as BMH-21, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a synthetic small molecule that has been found to exhibit anti-cancer properties and has been the subject of several scientific studies.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has been found to exhibit anti-cancer properties and has been the subject of several scientific studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide involves the inhibition of the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme that plays a crucial role in repairing damaged DNA in cells. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide binds to PARP-1 and prevents it from repairing DNA damage, leading to the accumulation of DNA damage in cancer cells and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has been found to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells. This is due to the overexpression of PARP-1 in cancer cells, making them more susceptible to the effects of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has also been found to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide in lab experiments is its selective toxicity towards cancer cells, which allows for the development of more targeted cancer therapies. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the development of new formulations to improve the solubility and bioavailability of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide and its potential applications in cancer therapy.
合成法
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 4-aminophenol to form 4-methylbenzamide. This intermediate product is then reacted with 2-aminophenol and triethylamine to form N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide. The final product is then purified using column chromatography to obtain a pure form of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-16(18(24)12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFBNXDWHVHDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-9-{[(cyclopropylmethyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668615.png)
![1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-dimethylglycinamide hydrochloride hydrate](/img/structure/B5668631.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5668634.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5668640.png)
![2-(3-fluoro-2-pyridinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5668661.png)
![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)



![5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5668709.png)
![2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5668728.png)